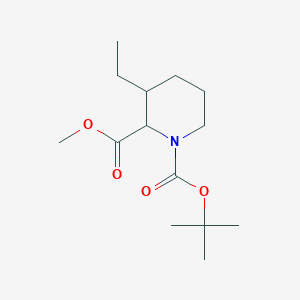
1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid
Descripción general
Descripción
“1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” is a complex organic compound. It appears to be a derivative of cyclohexane, which is a six-carbon cyclic molecule1. However, the exact structure and properties of this specific compound are not readily available in the literature.
Synthesis Analysis
The synthesis of complex cyclohexane derivatives often involves various organic reactions. For instance, cyclohexanecarboxylic acid can be prepared by the hydrogenation of benzoic acid2. However, the specific synthesis pathway for “1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” is not clearly documented in the available literature.Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a cyclohexane ring, given the cyclohexylmethyl component of the name. The compound also likely contains a carboxylic acid group (-COOH) and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom1. However, the exact structure is not specified in the available resources.Chemical Reactions Analysis
Cyclohexane derivatives can participate in a variety of chemical reactions. For example, cyclohexanecarboxylic acid can react with nitrosylsulfuric acid to form caprolactam, a precursor to nylon-62. However, the specific reactions that “1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” might undergo are not detailed in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, cyclohexane is a colorless, oily liquid2. However, the specific properties of “1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” are not provided in the available resources.Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. For example, cyclohexane is considered hazardous due to its flammability and potential to cause skin and eye irritation4. However, the safety and hazards of “1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” are not detailed in the available literature.
Direcciones Futuras
The future directions for research on a compound like “1-(Cyclohexylmethyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxylic acid” could involve further exploration of its synthesis, properties, and potential applications. For example, cyclohexane derivatives are found in a wide variety of compounds, including hormones, pharmaceuticals, and flavoring agents5. However, without more specific information about this compound, it’s difficult to predict specific future directions.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-16-11-15(18(21)22)17(14-9-5-2-6-10-14)19(16)12-13-7-3-1-4-8-13/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAJFCYCQEOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(C(CC2=O)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



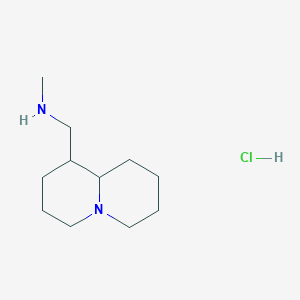
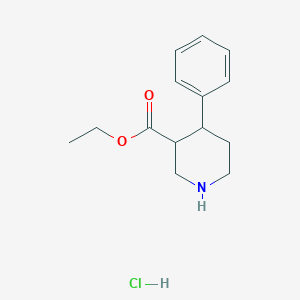
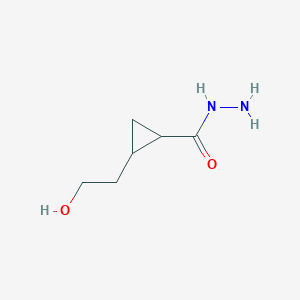
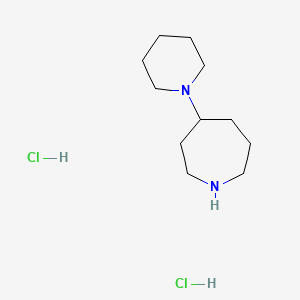
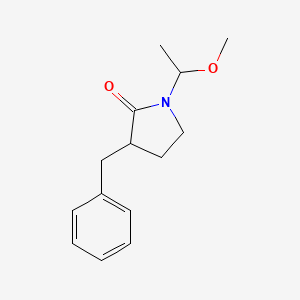
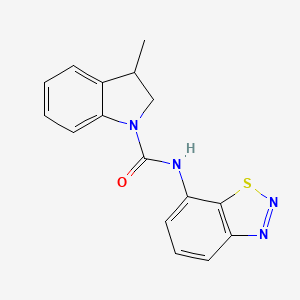
![3-Cyclopentyl-1-methyl-5-[4-methylpyrrolidinyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one hydrochloride](/img/structure/B1486179.png)
![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1486180.png)
![1-(4-Morpholinylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B1486181.png)
![1-[1-(3-Pyrrolidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1486183.png)
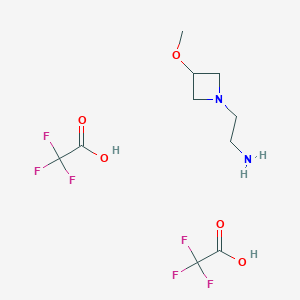
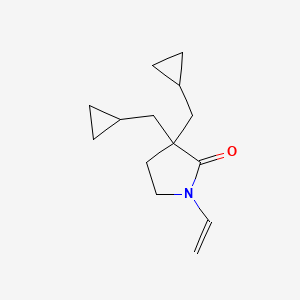
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)cyclopropanecarboxamide](/img/structure/B1486188.png)
